REACTION_SMILES
|
[CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:13].[O:1]=[C:2]1[CH2:3][CH2:4][CH2:5][CH2:6]1.[Pd:14]>>[O:1]=[C:2]1[CH:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCC1CCCC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |